N-ethyl-5-methylisoxazol-3-amine
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Overview
Description
N-ethyl-5-methylisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are of significant interest due to their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of N-ethyl-5-methylisoxazol-3-amine can be achieved through various methods. One common approach involves the reaction of acetonitrile with metal alkali to form acetyl acetonitrile, followed by reaction with p-toluenesulfonyl hydrazide to form hydrazone. The final step involves a ring closure reaction with hydroxylamine under alkaline conditions . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
N-ethyl-5-methylisoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Cu(I) and Ru(II) catalysts for cycloaddition reactions . Major products formed from these reactions include substituted isoxazoles, which can be synthesized through cycloisomerization of α,β-acetylenic oximes or intramolecular cyclization of propargylamines .
Scientific Research Applications
N-ethyl-5-methylisoxazol-3-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds. In biology and medicine, isoxazole derivatives have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s versatility makes it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of N-ethyl-5-methylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives often exert their effects by binding to biological targets based on their chemical diversity . The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
N-ethyl-5-methylisoxazol-3-amine can be compared with other similar compounds, such as 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole. These compounds share the isoxazole core structure but differ in their substitution patterns, which can lead to variations in their biological activities and chemical properties
Properties
Molecular Formula |
C6H10N2O |
---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C6H10N2O/c1-3-7-6-4-5(2)9-8-6/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
IRLRYTATPGGABP-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC(=C1)C |
Origin of Product |
United States |
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